molecular formula C7H12ClNO3S B1531220 1-Acetylpiperidine-3-sulfonyl chloride CAS No. 1251248-46-0

1-Acetylpiperidine-3-sulfonyl chloride

Cat. No.: B1531220
CAS No.: 1251248-46-0
M. Wt: 225.69 g/mol
InChI Key: XPPWLKSMXZBGMF-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H12ClNO3S and a molecular weight of 225.7 g/mol. It is a derivative of piperidine, featuring an acetyl group and a sulfonyl chloride group attached to the third carbon atom of the piperidine ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-3-sulfonyl chloride can be synthesized through several methods, including the reaction of 1-acetylpiperidine with chlorosulfonic acid. The reaction typically involves the use of a solvent such as dichloromethane and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The compound can be reduced to form piperidine derivatives.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alcohols, amines, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acids.

  • Reduction: Piperidine derivatives.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

1-Acetylpiperidine-3-sulfonyl chloride is utilized in various scientific research fields, including:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-acetylpiperidine-3-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form substituted piperidines. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • 3-Chlorosulfonylpropylamine

  • 4-Chlorosulfonylbutylamine

  • 2-Chlorosulfonylphenylamine

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Properties

IUPAC Name

1-acetylpiperidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPWLKSMXZBGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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